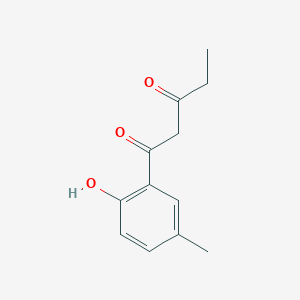![molecular formula C16H12BrF3N2O2 B11954930 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 882865-83-0](/img/structure/B11954930.png)
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C16H12BrF3N2O2 This compound is characterized by the presence of a bromoacetyl group and a trifluoromethyl group attached to a phenyl ring, linked through a urea moiety
Vorbereitungsmethoden
The synthesis of 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-bromoacetyl)aniline and 3-(trifluoromethyl)aniline.
Reaction Conditions: The two aniline derivatives are reacted under controlled conditions to form the desired urea compound.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient product isolation.
Analyse Chemischer Reaktionen
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromoacetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions: Typical reagents include sodium azide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.
Major Products: The products of these reactions vary based on the specific conditions, but common products include substituted ureas and various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but common pathways include those related to cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
882865-83-0 |
|---|---|
Molekularformel |
C16H12BrF3N2O2 |
Molekulargewicht |
401.18 g/mol |
IUPAC-Name |
1-[3-(2-bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)10-3-1-5-12(7-10)21-15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H2,21,22,24) |
InChI-Schlüssel |
ZOJCFTXERUSJBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


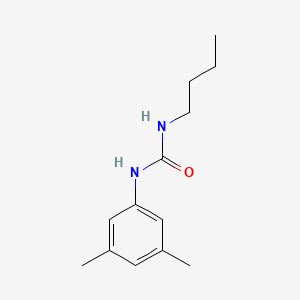
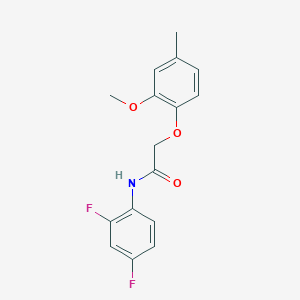
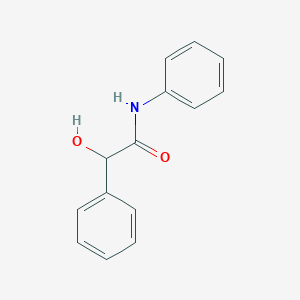

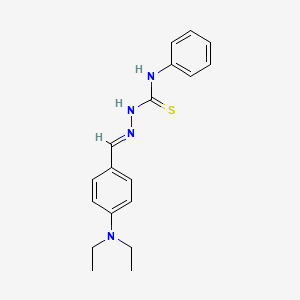

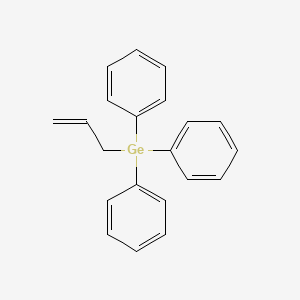

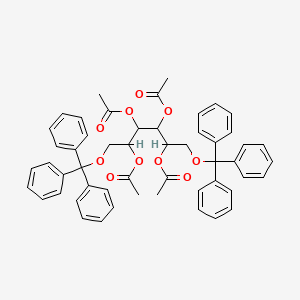
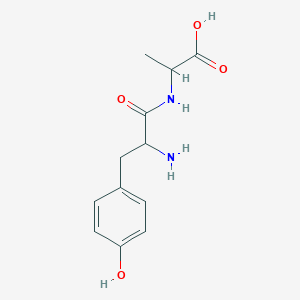

![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
